molecular formula C21H21N3O2 B1437438 3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one CAS No. 946384-13-0

3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B1437438
CAS No.: 946384-13-0
M. Wt: 347.4 g/mol
InChI Key: LFLYGXALVCBATI-ZHZULCJRSA-N
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Description

3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that features a quinoxaline core with a piperidine-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit cytotoxic potential against leukemia cell lines , suggesting that this compound may also target cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine-Substituted Phenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with piperidine.

    Formation of the Ethylidene Linkage: This step involves the aldol condensation of the quinoxaline derivative with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Oxo-2-(4-morpholin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
  • 3-[2-Oxo-2-(4-pyrrolidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

Uniqueness

The presence of the piperidine ring in 3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one imparts unique pharmacological properties compared to its analogs. The piperidine ring can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, potentially leading to improved therapeutic efficacy.

Properties

IUPAC Name

3-[(Z)-2-hydroxy-2-(4-piperidin-1-ylphenyl)ethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(14-19-21(26)23-18-7-3-2-6-17(18)22-19)15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,14,25H,1,4-5,12-13H2,(H,23,26)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLYGXALVCBATI-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=CC3=NC4=CC=CC=C4NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C(=C/C3=NC4=CC=CC=C4NC3=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 2
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 4
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3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 5
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 6
3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

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